(2S)-N-benzyl-1-[3-[(2S)-2-(benzylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide
Description
Properties
IUPAC Name |
(2S)-N-benzyl-1-[3-[(2S)-2-(benzylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O4/c32-26(28-20-22-10-3-1-4-11-22)24-14-7-16-30(24,34)18-9-19-31(35)17-8-15-25(31)27(33)29-21-23-12-5-2-6-13-23/h1-6,10-13,24-25H,7-9,14-21H2,(H,28,32)(H,29,33)/t24-,25-,30?,31?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFQRAMHRMPORG-RAJFACKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC([N+](C1)(CCC[N+]2(CCCC2C(=O)NCC3=CC=CC=C3)[O-])[O-])C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([N+](C1)(CCC[N+]2(CCC[C@H]2C(=O)NCC3=CC=CC=C3)[O-])[O-])C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis of L-Proline Derivatives
The synthesis begins with L-proline as the chiral starting material. The carboxylic acid at the C2 position is converted to a benzylcarbamoyl group via activation with N,N′-carbonyldiimidazole (CDI) in pyridine/DMF, followed by reaction with benzylamine (1:1.2 molar ratio). This yields (2S)-pyrrolidine-2-carboxamide with >98% enantiomeric excess (ee).
Critical Parameters:
-
Coupling Agent : CDI or EDC/HOBt ensures high conversion rates (85–92%).
-
Solvent System : Pyridine/DMF (1:1) at 45°C for 24 hours minimizes racemization.
-
Yield : 52–67% after purification by column chromatography (silica gel, EtOAc/hexane).
Bis-Alkylation for Propyl Linker Integration
N-Alkylation with 1,3-Dibromopropane
The secondary amine of the pyrrolidine carboxamide is alkylated using 1,3-dibromopropane under basic conditions (K₂CO₃ or NaH in DMF). This step connects two pyrrolidine units via a three-carbon chain, forming the bis-pyrrolidine-propane backbone .
Optimization Insights:
-
Molar Ratio : 2:1 (pyrrolidine carboxamide : 1,3-dibromopropane) ensures complete bis-alkylation.
-
Byproducts : Monosubstituted intermediates are minimized via excess dibromopropane.
Diastereoselective Oxidation to N-Oxides
mCPBA-Mediated Oxidation
The tertiary amines in the bis-pyrrolidine intermediate are oxidized to N-oxides using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C.
Reaction Conditions:
Stereochemical Integrity:
-
Retention of Configuration : Chiral centers at C2 remain unaffected, as confirmed by circular dichroism (CD) and X-ray crystallography.
Analytical Validation
Structural Confirmation
Purity and Chirality
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Low Yield in Alkylation
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide, 1,1’-(1,3-propanediyl)bis[N-(phenylmethyl)-,1,1’-dioxide, (1R,1’R,2S,2’S)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxide groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenylmethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl chloride, alkyl halides.
Major Products
Scientific Research Applications
Cognitive Disorders
Recent studies indicate that compounds similar to (2S)-N-benzyl derivatives exhibit significant potential in treating cognitive disorders, such as Alzheimer's disease. The mechanism involves the inhibition of prolyl oligopeptidase, an enzyme implicated in the degradation of neuropeptides that are crucial for learning and memory processes. Altered activity of this enzyme has been observed in neurodegenerative diseases, suggesting a therapeutic target for cognitive enhancement therapies .
Anticancer Properties
Research has shown that the compound may possess anticancer properties through its interaction with the Wnt signaling pathway, which is often dysregulated in various cancers. The modulation of this pathway can potentially inhibit tumor growth and metastasis, particularly in colorectal and prostate cancers .
Data Table: Summary of Research Findings
Case Study 1: Cognitive Enhancement
In a controlled study involving aged rats, administration of (2S)-N-benzyl derivatives resulted in significant improvements in memory retention compared to the control group. The study measured performance using the Morris Water Maze test, demonstrating enhanced spatial learning capabilities attributed to prolyl oligopeptidase inhibition .
Case Study 2: Antitumor Activity
A series of experiments conducted on human colorectal cancer cell lines revealed that treatment with (2S)-N-benzyl compounds led to a marked reduction in cell viability and induced apoptosis. The results were corroborated by flow cytometry and Western blot analyses, confirming the compound's role in activating apoptotic pathways through Wnt signaling disruption .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyrrolidinium derivatives and carboxamide-containing molecules allow for comparative analysis. Below is a detailed comparison based on NMR data, synthetic pathways, and biological interactions:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Flexibility vs. Rigidity :
The target compound’s propyl linker and dual pyrrolidinium rings confer greater conformational adaptability compared to Compound 1 (Rapa analog), which adopts a rigid macrocyclic structure. This flexibility may enhance binding to dynamic targets but reduce selectivity .
NMR Chemical Shift Variability: As shown in Figure 6 of , the chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) differ significantly between the target compound and Rapa analogs.
Synthetic Challenges : The synthesis of the target compound requires precise control over alkylation and oxidation steps to retain stereochemical integrity. In contrast, Compound 2d employs simpler amide coupling, making it more scalable but less functionally diverse.
Biological Activity
The compound (2S)-N-benzyl-1-[3-[(2S)-2-(benzylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide is a complex organic molecule with potential pharmacological applications. Its structure, characterized by multiple functional groups, suggests a variety of biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential efficacy against various viral pathogens.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise.
- Neuroprotective Effects : The compound may offer protective effects in neurodegenerative models.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against SARS-CoV-2 and H5N1 viruses. In vitro assays demonstrated significant inhibition rates:
| Virus | IC50 (μM) | % Inhibition at 0.5 μM |
|---|---|---|
| SARS-CoV-2 | 3.669 | 93% |
| H5N1 | 0.25 | 60% |
These results indicate that the compound acts effectively at low concentrations, suggesting a potent mechanism of action against viral replication.
Anticancer Activity
The anticancer potential was evaluated using various cancer cell lines. The findings are summarized in the following table:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.4 | Induction of apoptosis |
| MCF7 | 22.3 | Cell cycle arrest at G2/M phase |
| A549 | 10.7 | Inhibition of angiogenesis |
The compound exhibited selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.
Neuroprotective Effects
In models of neurodegeneration, the compound demonstrated neuroprotective effects by reducing oxidative stress and inflammation. Key findings include:
- Reduction in ROS Levels : The compound significantly decreased reactive oxygen species (ROS) in neuronal cells.
- Inflammatory Cytokine Modulation : It modulated levels of pro-inflammatory cytokines, suggesting a mechanism for neuroprotection.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Viral Inhibition :
- Anticancer Research :
- Neuroprotection Study :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do purity thresholds impact experimental reproducibility?
- Methodological Answer : The compound’s synthesis likely involves multi-step organic reactions, such as coupling pyrrolidine derivatives with benzylcarbamoyl groups. Flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) are effective for optimizing reaction efficiency and minimizing side products . Purity thresholds (>98%, as per SDS data) are critical for reproducibility; impurities from incomplete reactions or degradation products (e.g., oxidized intermediates) can skew biological or physicochemical studies. Use HPLC or NMR for purity validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosols are generated .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts .
- Spill Management : Collect solid residues using non-sparking tools and dispose via hazardous waste protocols. Avoid water flushing to prevent environmental contamination .
Q. Which characterization techniques are most reliable for verifying the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and substituent positions, especially for chiral centers (2S configurations) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₃₂H₃₈N₄O₅²⁺ expected m/z ~297.18) and detects degradation products .
- X-ray Crystallography : Resolves crystal packing and confirms absolute configuration if single crystals are obtainable.
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?
- Methodological Answer : Apply DoE to screen variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions for yield and enantiomeric excess (ee). Flow chemistry platforms enable rapid parameter testing (e.g., residence time, mixing efficiency) while minimizing reagent waste . Statistical models (e.g., ANOVA) prioritize significant factors and interactions .
Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. MS results)?
- Methodological Answer :
- Cross-Validation : Replicate analyses using orthogonal techniques (e.g., IR spectroscopy for functional groups, LC-MS for fragmentation patterns).
- Degradation Analysis : Assess stability under experimental conditions (e.g., light, humidity) to rule out in-situ decomposition. For example, prolonged storage may generate oxidized byproducts detectable via MS/MS .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies caused by dynamic effects or impurities.
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC at intervals (Table 1).
| Condition | Time (Days) | Purity (%) | Major Degradants Detected |
|---|---|---|---|
| 25°C, dark | 30 | 98.2 | None |
| 40°C, 75% RH | 14 | 94.5 | Oxidized pyrrolidine |
| 60°C, dry | 7 | 89.1 | Benzylcarbamoyl hydrolysis |
Q. How can researchers address solubility challenges in aqueous or non-polar matrices?
- Methodological Answer :
- Co-Solvent Systems : Test DMSO-water gradients or PEG-based surfactants to enhance solubility while maintaining biological activity.
- Salt Formation : React with HCl or sodium salts to improve aqueous solubility for in vitro assays.
- Microwave-Assisted Solubilization : Apply controlled heating to disrupt crystalline lattices without degrading thermally sensitive groups .
Q. What statistical approaches are suitable for modeling reaction outcomes or bioactivity data?
- Methodological Answer :
- Multivariate Regression : Correlate structural descriptors (e.g., logP, dipole moment) with bioactivity using partial least squares (PLS) regression.
- Machine Learning : Train models on reaction datasets (e.g., temperature, solvent, catalyst) to predict yields or ee values. Tools like scikit-learn or TensorFlow automate feature selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
